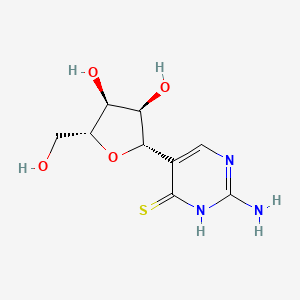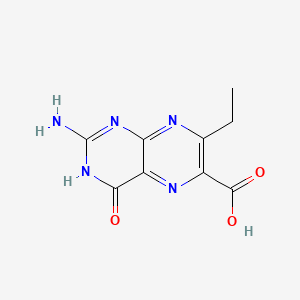![molecular formula C19H19N5O2S2 B13367576 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding highly functionalized triazolo[3,4-b][1,3,4]thiadiazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method suggests potential for industrial application, provided that reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: It exhibits potential as an enzyme inhibitor, particularly for carbonic anhydrase and cholinesterase.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antimicrobial actions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct structural features.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Differently fused triazole and thiadiazine rings.
Uniqueness
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development.
Propiedades
Fórmula molecular |
C19H19N5O2S2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
3-(1-methylsulfonylpiperidin-4-yl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H19N5O2S2/c1-28(25,26)23-10-8-14(9-11-23)17-20-21-19-24(17)22-18(27-19)16-7-6-13-4-2-3-5-15(13)12-16/h2-7,12,14H,8-11H2,1H3 |
Clave InChI |
ILBIPOHDKUUJCD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367514.png)

![4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13367519.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B13367532.png)
![3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367546.png)



![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
